molecular formula C24H24N4O3 B2593773 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-74-1

3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Numéro de catalogue: B2593773
Numéro CAS: 921807-74-1
Poids moléculaire: 416.481
Clé InChI: YDSNANXTJKZJDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central kinase in the DNA damage response (DDR) pathway. Its primary research value lies in its use as a chemical tool to probe the biological consequences of ATM inhibition, particularly in the context of cancer biology and therapy . By selectively inhibiting ATM, this compound prevents the repair of DNA double-strand breaks, which can be induced by chemotherapeutic agents or ionizing radiation. Researchers utilize this molecule to investigate synthetic lethal approaches in cancer treatment, as ATM deficiency can sensitize cancer cells with certain genetic backgrounds, such as those harboring mutations in other DDR components like p53 . The application of this ATM inhibitor in preclinical studies helps to elucidate mechanisms of radio- and chemosensitization, providing a rationale for combination therapies that aim to overcome treatment resistance in various cancer models.

Propriétés

IUPAC Name

3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-27-16-19(22(29)25-14-8-13-17-9-4-2-5-10-17)20-21(27)23(30)28(24(31)26-20)15-18-11-6-3-7-12-18/h2-7,9-12,16H,8,13-15H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNANXTJKZJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as benzylamine, methyl acetoacetate, and phenylpropylamine under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyrrolo[3,2-d]pyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolo[3,2-d]pyrimidine core contains electron-rich aromatic systems and carbonyl groups, making it susceptible to oxidation. Common oxidizing agents and outcomes include:

Reagent Conditions Outcome Source
Potassium permanganateAqueous acidic medium, 60–80°CIntroduces hydroxyl or ketone groups at the C5 or C7 positions. ,
OzoneCold dichloromethaneCleavage of conjugated double bonds, forming carboxylic acid derivatives.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Reflux in tolueneAromatic dehydrogenation, enhancing π-conjugation.

Key Findings :

  • Oxidation at the C7 carboxamide group can yield 7-carboxylic acid derivatives , improving solubility for biological applications .

  • Selective oxidation of the pyrrole ring is challenging due to competing reactivity at the pyrimidine carbonyl groups .

Reduction Reactions

Reduction targets the carbonyl groups (C2 and C4) and the aromatic system:

Reagent Conditions Outcome Source
Sodium borohydrideMethanol, 25°CPartial reduction of carbonyls to alcohols (low yield).
Lithium aluminum hydrideDry THF, refluxFull reduction of dioxo groups to diols, altering ring saturation.
Hydrogen gas (H₂)Pd/C catalyst, ethanolHydrogenation of the pyrrole ring to a pyrrolidine system.

Key Challenges :

  • Over-reduction may lead to loss of aromaticity, destabilizing the scaffold .

  • The N-phenethyl side chain remains inert under most reduction conditions .

Nucleophilic Substitution

The C7 carboxamide and C3 benzyl groups are prime sites for substitution:

Reagent Conditions Outcome Source
Grignard reagentsDry ether, −78°CAlkylation at the carboxamide oxygen, forming ester derivatives.
Amines (e.g., aniline)DMF, 100°CDisplacement of the phenethyl group via SN2 mechanism (limited efficiency).
ThiolsBasic aqueous solutionThioamide formation at the C7 position.

Notable Observation :

  • Substitution at the C3 benzyl position requires harsh conditions (e.g., NaH/DMF), risking decomposition .

Cross-Coupling Reactions

The pyrrolo[3,2-d]pyrimidine scaffold supports transition-metal-catalyzed coupling:

Reaction Type Catalyst Outcome Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at the C6 position.
Buchwald-HartwigPd₂(dba)₃, XantphosAmination of the pyrimidine ring for enhanced bioactivity.

Applications :

  • Suzuki coupling with boronic acids modifies electronic properties for drug design .

  • Buchwald-Hartwig amination introduces polar groups, improving pharmacokinetics .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

Condition Outcome Source
HCl (concentrated)Ring-opening at the pyrimidine moiety, forming linear diketopyrrole chains.
NaOH (aqueous)Hydrolysis of the carboxamide to a carboxylic acid.

Mechanistic Insight :

  • Acidic conditions protonate the pyrimidine nitrogen, weakening the C-N bond .

  • Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific pathways involved in tumor growth. For example, studies have shown that pyrimidine derivatives can act as inhibitors of certain kinases implicated in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial enzymes or cell membranes, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The ability of this compound to inhibit enzymes such as topoisomerases and kinases has been documented. These enzymes are crucial in DNA replication and repair processes, making inhibitors valuable in cancer therapy.

Case Study 1: Anticancer Screening

In a study published by Konstantinidou et al., derivatives of pyrrolo[3,2-d]pyrimidine were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrimidine ring enhanced activity against breast cancer cells .

Case Study 2: Antimicrobial Testing

Another study explored the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 3: Enzyme Inhibition

Research conducted on enzyme inhibition showed that specific derivatives could effectively inhibit topoisomerase II activity in vitro. This inhibition was linked to the structural features of the compounds, particularly the presence of electron-withdrawing groups that stabilize the enzyme-inhibitor complex .

Mécanisme D'action

The mechanism of action of 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Core Structure Variations

The pyrrolo[3,2-d]pyrimidine scaffold is structurally distinct from other fused heterocycles. Key comparisons include:

Compound Class Core Structure Key Features Biological Relevance
Pyrrolo[3,2-d]pyrimidine 7-membered fused ring system High planarity; electron-deficient pyrimidine ring enhances kinase inhibition Anticancer, antiviral agents
Thiazolo[3,2-a]pyrimidine Thiazole + pyrimidine fusion Sulfur atom increases lipophilicity; cyano groups improve metabolic stability Antimicrobial, anti-inflammatory agents
Pyrido[2,3-d]pyrimidine Pyridine + pyrimidine fusion Increased basicity due to pyridine nitrogen; modulates solubility Tyrosine kinase inhibitors

The target compound’s pyrrolo[3,2-d]pyrimidine core offers superior π-π stacking interactions with kinase ATP-binding sites compared to thiazolo or pyrido analogues, as demonstrated in docking studies .

Substituent Effects on Activity and Physicochemical Properties

Substituents critically influence binding affinity, solubility, and synthetic feasibility:

Table 1: Substituent Comparison in Pyrrolo[3,2-d]Pyrimidine Derivatives
Compound (CAS/ID) Position 3 Position 5 Position 7 Substituent Yield (%) Key Data
Target Compound Benzyl Methyl N-(3-phenylpropyl)carboxamide ~40–60* $^{1}\text{H}$ NMR δ 7.29–7.94 (Ar-H)
923113-33-1 2-Chlorophenylmethyl Methyl N-(4-substituted thiazol-2-yl)amide 68 IR: 3217 cm$^{-1}$ (NH)
N-butyl-7-piperazinyl H H Piperazinyl 81 MS: m/z 318 (M$^+$)
11a (Thiazolo) 2,4,6-Trimethylbenzyl - 5-Methylfuran-2-yl 68 $^{13}\text{C}$ NMR: 165.48 (C=O)

*Synthetic yields for carboxamide derivatives (e.g., compound 10a in ) are typically lower (39%) due to steric hindrance from bulky aryl groups . The target compound’s phenylpropyl chain balances lipophilicity and solubility, contrasting with the polar piperazinyl group in N-butyl-7-piperazinyl , which improves aqueous solubility but reduces membrane permeability .

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound’s carbonyl stretches (1670–1710 cm$^{-1}$) align with analogues like 11a (165.48 ppm in $^{13}\text{C}$ NMR) .

Activité Biologique

The compound 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered interest for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolo[3,2-d]pyrimidine core
  • Substituents such as a benzyl group and a phenylpropyl moiety

This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in nucleotide metabolism. The pyrrolo[3,2-d]pyrimidine scaffold is known to interact with enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial in DNA synthesis and repair processes.

Inhibition Studies

Inhibition studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can exhibit potent inhibitory effects against TS and DHFR:

  • IC50 values for related compounds have been reported in the low nanomolar range. For instance, a classical analogue demonstrated an IC50 of 46 nM against human TS and 120 nM against human DHFR .

Biological Activity Data

The biological activity of 3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has been evaluated in various contexts:

Activity IC50 (nM) Target
Thymidylate Synthase Inhibition46Human TS
Dihydrofolate Reductase Inhibition120Human DHFR

These values suggest that the compound may have significant potential as an anticancer agent by disrupting nucleotide synthesis pathways.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in cancer models. For example:

  • A study evaluated the compound's effect on cancer cell lines resistant to traditional therapies. The results indicated enhanced cytotoxicity compared to standard treatments like pemetrexed .

Comparative Efficacy

In comparative analyses against other known inhibitors:

  • The compound exhibited improved potency over several classical antifolates.
  • It was noted that structural modifications significantly influenced inhibitory activity against both TS and DHFR.

Q & A

What are the common synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives, and how do reaction conditions influence yield and purity?

Basic Research Focus
Pyrrolo[3,2-d]pyrimidine derivatives are typically synthesized via cyclization of aminopyrrole precursors or coupling reactions with substituted amines. For example, describes two methods for synthesizing compound 9: (A) refluxing with aqueous ammonia in methanol (yield ~65%) and (B) heating with formamide and DMF under reflux (yield ~70%). The choice of solvent (methanol vs. DMF) and catalyst (acidic vs. basic conditions) significantly impacts purity, as DMF enhances solubility for cyclization but may introduce impurities requiring recrystallization from ethanol-DMF mixtures . highlights chlorination as a critical step for similar compounds, requiring controlled temperatures (0–5°C) to avoid over-chlorination .

How can researchers validate the structural integrity of pyrrolo[3,2-d]pyrimidine analogs using spectroscopic techniques?

Basic Research Focus
Structural validation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. reports ¹H NMR shifts for pyrrolo[3,2-d]pyrimidine derivatives, such as δ 7.3–7.5 ppm for aromatic protons and δ 2.5–3.0 ppm for methyl/benzyl groups, while ¹³C NMR confirms carbonyl resonances at ~165–170 ppm . provides detailed ¹H NMR data for a related compound (δ 11.03 ppm for NH groups), emphasizing the importance of DMSO-d₆ for resolving exchangeable protons . High-resolution mass spectrometry (HRMS) with <5 ppm error is critical for confirming molecular formulas.

What strategies optimize reaction yields for N-substituted carboxamide derivatives, and how are side products mitigated?

Advanced Research Focus
N-substitution (e.g., 3-phenylpropyl in the target compound) requires precise stoichiometry to avoid over-alkylation. notes that excess amine (e.g., 1.2–1.5 eq.) in refluxing methanol improves coupling efficiency, while scavenging agents like molecular sieves reduce side reactions . demonstrates that using p-TsOH as a catalyst accelerates imine formation, reducing reaction time from 12 hours to 7 hours and minimizing decomposition . Post-reaction purification via column chromatography (silica gel, CHCl₃/MeOH) or recrystallization is essential for isolating the target compound.

How should researchers address discrepancies in spectroscopic data for pyrrolo[3,2-d]pyrimidine analogs?

Advanced Research Focus
Contradictions in NMR data often arise from tautomerism or dynamic exchange. For example, observes split NH signals (δ 11.03 and 11.41 ppm) due to slow exchange in DMSO-d₆, which resolves ambiguities in hydrogen bonding patterns . If IR carbonyl stretches deviate from expected ranges (e.g., 1680–1700 cm⁻¹), computational tools like DFT calculations (B3LYP/6-31G*) can model vibrational frequencies to confirm assignments . Cross-validation with X-ray crystallography (as in ) resolves conformational uncertainties by providing definitive bond angles and torsion angles .

What computational methods are effective in designing novel pyrrolo[3,2-d]pyrimidine derivatives with enhanced bioactivity?

Advanced Research Focus
Quantum mechanical calculations (e.g., reaction path searches using DFT) predict feasible synthetic routes and transition states. highlights ICReDD’s approach, where quantum calculations guide experimental design, such as identifying optimal substituents for π-π stacking in kinase inhibitors . Molecular docking (AutoDock Vina) can prioritize analogs with high binding affinity to targets like tyrosine kinases, as seen in ’s SAR studies . Machine learning models trained on existing reaction data (e.g., yield, solvent polarity) further narrow down conditions for new derivatives.

How do substituents on the pyrrolo[3,2-d]pyrimidine core influence solubility and target binding in kinase inhibition studies?

Advanced Research Focus
Lipophilic substituents (e.g., benzyl or phenylpropyl groups) enhance membrane permeability but reduce aqueous solubility. shows that 2,5-dimethoxybenzyl groups improve solubility in DMSO (critical for in vitro assays) while maintaining affinity for kinase active sites . Substituent positioning also affects binding: para-substituted aryl groups (e.g., 4-chlorophenyl in ) optimize hydrophobic interactions, whereas ortho-substituents introduce steric hindrance. LogP calculations (e.g., using ChemAxon) help balance solubility and bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.